molecular formula C15H11N5O B11847978 6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)- CAS No. 123994-79-6

6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)-

Katalognummer: B11847978
CAS-Nummer: 123994-79-6
Molekulargewicht: 277.28 g/mol
InChI-Schlüssel: YUGNFZWBAPYCBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one is a complex organic compound that features a purine core substituted with a naphthylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with a naphthylamine. One common method is the nucleophilic substitution reaction where the amino group of naphthylamine attacks the purine ring, leading to the formation of the desired compound. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can lead to the formation of dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Naphthalen-2-ylamino)-1H-purin-6(9H)-one is unique due to its combination of a purine core and a naphthylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

123994-79-6

Molekularformel

C15H11N5O

Molekulargewicht

277.28 g/mol

IUPAC-Name

2-(naphthalen-2-ylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C15H11N5O/c21-14-12-13(17-8-16-12)19-15(20-14)18-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,16,17,18,19,20,21)

InChI-Schlüssel

YUGNFZWBAPYCBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC4=C(C(=O)N3)NC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.